molecular formula C16H14F2N2O2 B5083430 N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide

カタログ番号 B5083430
分子量: 304.29 g/mol
InChIキー: CTKPVSUWMILFGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as Dabrafenib, is a selective inhibitor of the BRAF kinase, which is a key component of the MAPK signaling pathway.

作用機序

N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide works by selectively inhibiting the activity of the BRAF kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting BRAF, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide can reduce the activity of the MAPK pathway and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of immune cells, such as T cells and natural killer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide is its selectivity for BRAF, which allows for targeted inhibition of the MAPK pathway. This makes it a useful tool for studying the role of this pathway in cancer and other diseases. However, its effectiveness can be limited by the development of resistance, which can occur through various mechanisms, such as the activation of alternative signaling pathways or the development of mutations in the BRAF gene.

将来の方向性

There are several future directions for research on N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance and improve efficacy. Another area of research is the identification of biomarkers that can predict response to treatment, in order to personalize therapy and improve outcomes. Finally, there is interest in investigating the potential of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.

合成法

The synthesis of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide involves the reaction of 2,4-difluoroaniline with 2-methylbenzoic acid, followed by the coupling of the resulting product with N-(2-hydroxyethyl)acetamide. The final product is obtained after purification by column chromatography and crystallization.

科学的研究の応用

N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide has been extensively studied for its therapeutic potential in the treatment of various cancers. It has been shown to be effective in the treatment of melanoma, non-small cell lung cancer, and thyroid cancer, among others. In addition, it has been used in preclinical studies to investigate the role of the MAPK pathway in cancer progression and to develop new targeted therapies.

特性

IUPAC Name

N-[2-(2,4-difluoroanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-12(10)16(22)19-9-15(21)20-14-7-6-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKPVSUWMILFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。